molecular formula C10H13IN2O B1324987 N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 851102-44-8

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1324987
CAS No.: 851102-44-8
M. Wt: 304.13 g/mol
InChI Key: IQGOXDICYLCUCO-UHFFFAOYSA-N
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Description

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the iodination of a pyridine derivative followed by the introduction of the propionamide group. One common method includes:

    Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Propionamide: The iodinated pyridine is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated pyridine oxides.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed:

    Oxidation: Iodinated pyridine oxides.

    Reduction: Deiodinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the development of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism by which N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

  • N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide
  • N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide
  • N-(6-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

Uniqueness: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to other halogens like bromine, chlorine, and fluorine can lead to distinct chemical and biological behaviors.

Properties

IUPAC Name

N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOXDICYLCUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640061
Record name N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-44-8
Record name N-(6-Iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851102-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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